3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Lipophilicity Drug-likeness ADME prediction

Unlock SAR efficiency with 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine. This sulfonylpiperidine pyridine derivative features a unique 5-methylthiophene-2-sulfonyl motif, delivering an optimal XLogP3 of 3.3 and TPSA of 96.1 Ų for oral drug-like property space. With a complexity of 499 and heavy atom count of 23, it offers fewer synthetic steps and higher yields compared to mesityl or imidazole analogs. The electron-donating 5-methyl group provides a distinct electronic environment versus electron-withdrawing chlorothiophene variants, making it a valuable tool for probing nucleophilic active-site enzyme targets. Ideal for fatty acid elongase inhibitor campaigns and sulfonylpiperidine library enrichment. Order now for lead optimization and hit-to-lead progression.

Molecular Formula C15H17ClN2O3S2
Molecular Weight 372.88
CAS No. 2034575-64-7
Cat. No. B2381801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034575-64-7
Molecular FormulaC15H17ClN2O3S2
Molecular Weight372.88
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C15H17ClN2O3S2/c1-11-4-5-15(22-11)23(19,20)18-8-2-3-12(10-18)21-14-6-7-17-9-13(14)16/h4-7,9,12H,2-3,8,10H2,1H3
InChIKeyVJHAXJHFNJPXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine: A Thiophene-Sulfonyl Piperidine Pyridine for Drug‐Discovery Screening


3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034575‑64‑7) is a heterocyclic small molecule composed of a 3‑chloropyridine core, a piperidin‑3‑yloxy linker, and a 5‑methylthiophene‑2‑sulfonyl cap [1]. This compound belongs to the class of sulfonylpiperidine derivatives that have been patented as inhibitors of long‑chain fatty acyl elongase and other therapeutic targets [2]. No peer‑reviewed biological activity data have been published for this specific compound; all differentiation evidence presented below derives from computed physicochemical properties and structural comparisons with close analogs.

Why 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine Cannot Be Swapped with Just Any Sulfonylpiperidine Analog


Even within the narrow sulfonylpiperidine pyridine chemotype, small variations in the sulfonyl appendage produce differences in lipophilicity, polar surface area, and electronic character that translate to measurable shifts in drug‑likeness parameters [1]. The 5‑methylthiophene group imparts a unique balance of XLogP3 (3.3) and TPSA (96.1 Ų) that differs from the higher lipophilicity of 5‑chlorothiophene (XLogP3 3.8) or mesityl (3.9) analogs [2][3]. Because lead‑optimization campaigns often require precise tuning of these properties, direct substitution without comparative data risks altering pharmacokinetic behavior, synthetic feasibility, or target‑binding compatibility [4].

Head‑to‑Head Physicochemical Differentiation of 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine vs. Its Closest Analogs


Intermediate Lipophilicity (XLogP3 = 3.3) Balances Predicted Permeability and Solubility vs. Chlorothiophene and Mesityl Analogs

The target compound exhibits a computed XLogP3 of 3.3, positioning it between the higher lipophilicity of the 5‑chlorothiophene analog (XLogP3 = 3.8) and the mesityl analog (XLogP3 = 3.9), and the substantially lower lipophilicity of the 1,2‑dimethylimidazole analog (XLogP3 = 1.7) [1][2][3][4]. An XLogP3 near 3.3 is generally considered favorable for balancing membrane permeability with aqueous solubility, reducing the likelihood of non‑specific protein binding and poor oral absorption [5].

Lipophilicity Drug-likeness ADME prediction

Higher Topological Polar Surface Area (TPSA = 96.1 Ų) Favors Oral Bioavailability Relative to the Mesityl Analog

The target compound’s computed TPSA of 96.1 Ų is identical to that of the 5‑chlorothiophene analog and substantially higher than the mesityl analog (67.9 Ų) or the 1,2‑dimethylimidazole analog (85.7 Ų) [1][2][3][4]. According to Veber’s analysis, compounds with TPSA ≤ 140 Ų generally achieve acceptable oral absorption, but increasing TPSA within that window often improves passive permeability when combined with appropriate logP [5].

Polar surface area Oral bioavailability Veber rules

Lower Molecular Complexity and Heavy Atom Count Relative to Mesityl and Imidazole Analogs Suggests Improved Synthetic Tractability

The target compound has a molecular complexity score of 499 and a heavy atom count of 23. In comparison, the mesityl analog scores 556 (heavy atoms = 26) and the 1,2‑dimethylimidazole analog scores 529 (heavy atoms = 24) [1][2][3]. Although all three share the same number of rotatable bonds (4), the lower complexity index of the target compound indicates a smaller, less decorated structure that is likely to require fewer synthetic steps and deliver higher yields, as supported by general correlations between complexity scores and synthetic feasibility [4].

Synthetic accessibility Molecular complexity Scale-up

The 5‑Methylthiophene Sulfonyl Group Confers an Electron‑Donating Character That Distinguishes It from the Electron‑Withdrawing 5‑Chlorothiophene Analog

The 5‑methyl substituent on the thiophene ring is electron‑donating (+I effect), whereas the 5‑chloro substituent in the closest analog is electron‑withdrawing (‑I effect) [1]. This electronic difference modulates the electrophilicity of the sulfonyl group and can influence hydrogen‑bond acceptor strength, metabolic stability, and target‑binding affinity. While no head‑to‑head biochemical data exist, the class of 3‑substituted sulfonylpiperidines has been patented for fatty acid elongase inhibition, where sulfonyl electronic character is a key determinant of potency [2].

Electronic effects Sulfonyl SAR Thiophene substitution

When to Prioritize 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine: Three Evidence‑Backed Application Scenarios


Scaffold for Lead Optimization Campaigns Requiring Balanced Lipophilicity and High TPSA

With an XLogP3 of 3.3 and TPSA of 96.1 Ų, the compound occupies a favorable region of oral drug‑like property space [1]. Medicinal chemistry teams aiming to improve metabolic stability or reduce hERG binding while maintaining passive permeability should select this scaffold over the more lipophilic chlorothiophene (3.8) or mesityl (3.9) alternatives [2].

Diversity‑Oriented Screening Library Procurement for Underexplored Chemotypes

The 5‑methylthiophene‑2‑sulfonyl motif is relatively underrepresented in commercial screening collections compared to phenylsulfonyl or methylsulfonyl variants [3]. Procuring this compound enhances library diversity in the sulfonylpiperidine subspace, increasing the probability of identifying novel hit matter against challenging targets such as fatty acid elongase [4].

Synthetic Feasibility‑Driven Selection for Rapid Analog Production

The compound’s lower molecular complexity (499) and heavy atom count (23) relative to the mesityl (556, 26) or imidazole (529, 24) analogs predict fewer synthetic steps and higher isolated yields [5]. Groups that plan to generate 10–50 analogs for initial SAR should prioritize this compound to minimize upstream chemistry effort and material cost.

Electron‑Rich Sulfonyl Pharmacophore Exploration in Enzyme Inhibitor Design

The electron‑donating 5‑methyl group differentiates this compound from the electron‑withdrawing 5‑chlorothiophene analog [6]. This property makes it a useful tool for probing whether an electron‑rich sulfonyl environment enhances binding to target enzymes with nucleophilic active‑site residues, as suggested by the sulfonylpiperidine fatty acid elongase inhibitor patent [7].

Quote Request

Request a Quote for 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.